N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide
Description
Molecular Architecture and Stereochemical Configuration
N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide comprises a tetracyclic peptide backbone with multiple functional modifications. The core structure includes:
- An N-terminal benzyloxycarbonyl (Z) group derived from benzyl chloroformate, serving as a protective moiety.
- A glycyl-L-prolyl dipeptide unit featuring a secondary amine linkage characteristic of proline’s pyrrolidine ring.
- An L-ornithine residue substituted at the N5 position with a carbamoyl group and at the ω-amino group with a 4-nitrophenyl substituent.
The stereochemical configuration is defined by the L-form of both proline and ornithine residues, as confirmed by chiral synthesis protocols. The proline ring adopts a Cγ-endo puckering conformation , which constrains the peptide backbone into a rigid polyproline type II helix. This structural rigidity influences hydrogen-bonding patterns and solvent accessibility.
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₆N₆O₈ |
| Molecular Weight | 632.65 g/mol |
| Stereocenters | 4 (L-configuration) |
| Rotatable Bonds | 9 |
The 4-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the adjacent carbamoyl group and enhancing intermolecular dipole interactions.
Properties
CAS No. |
83575-46-6 |
|---|---|
Molecular Formula |
C27H33N7O8 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-5-(carbamoylamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C27H33N7O8/c28-26(38)29-14-4-8-21(31-19-10-12-20(13-11-19)34(40)41)24(36)32-25(37)22-9-5-15-33(22)23(35)16-30-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22,31H,4-5,8-9,14-17H2,(H,30,39)(H3,28,29,38)(H,32,36,37)/t21-,22-/m0/s1 |
InChI Key |
DJRDWQOKCONIBD-VXKWHMMOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
The compound exhibits a range of biological activities, primarily through its interactions with specific biological pathways. Notably, it has been studied for its potential in:
- Anticancer Applications : The ability to induce apoptosis in cancer cells has been a significant focus. Research indicates that the compound can inhibit cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound's modulation of inflammatory pathways, particularly through the inhibition of NF-kB signaling, highlights its potential in treating inflammatory diseases.
Case Studies
-
Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells. The study indicated that the compound could be effective against resistant cancer types by altering oxidative stress responses.
-
Inflammation Control
- Objective : Assess the anti-inflammatory properties in murine models.
- Results : Treatment with the compound resulted in reduced markers of inflammation and oxidative stress. Histological analyses demonstrated decreased infiltration of inflammatory cells, indicating its therapeutic potential in inflammatory conditions.
-
Antimicrobial Activity
- Objective : Investigate efficacy against multi-drug resistant bacterial strains.
- Results : The compound showed effective inhibition of bacterial growth, suggesting its utility in addressing antibiotic resistance.
Comparison with Similar Compounds
Key Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Weight | 583.59 g/mol |
| LogP (Partition Coefficient) | 1.91 |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 15 |
| Polar Surface Area | 217.78 Ų |
| Solubility | Low (predicted by LogP > 1) |
| Melting/Boiling Points | Not explicitly reported |
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related molecules identified in the evidence:
L-Argininamide, N-(methylsulfonyl)-D-phenylalanylglycyl-N-(4-nitrophenyl)- (CAS: 137051-68-4)
| Feature | Target Compound (83575-46-6) | L-Argininamide Derivative (137051-68-4) |
|---|---|---|
| Core Structure | L-Ornithinamide backbone | L-Argininamide backbone |
| Protecting Group | Benzyloxycarbonyl (Z) | Methylsulfonyl |
| Aryl Substituent | 4-Nitrophenyl | 4-Nitrophenyl |
| Key Modifications | N5-Carbamoyl, glycyl-prolyl dipeptide | D-Phenylalanylglycyl, methylsulfonyl |
| Molecular Formula | C27H33N7O8 | Not explicitly reported |
| Functional Impact | Enhanced rigidity (proline ring) | Sulfonyl group may improve solubility |
Analysis :
- The target compound’s proline residue introduces conformational rigidity, whereas the argininamide derivative’s D-phenylalanylglycyl sequence may influence stereoselectivity in binding interactions.
N-(4-Dimethylamino-3,5-dinitrophenyl) Maleimide Derivatives
| Feature | Target Compound (83575-46-6) | Maleimide Derivative |
|---|---|---|
| Core Structure | Peptide-based | Maleimide (cyclic imide) |
| Aryl Substituent | 4-Nitrophenyl | 3,5-Dinitrophenyl with dimethylamino |
| Functional Groups | Carbamoyl, benzyloxycarbonyl | Maleimide, nitro, dimethylamino |
| Applications | Potential enzyme inhibitors | Studied for optoelectronic properties |
Analysis :
- The target’s peptide backbone suggests biological relevance, while maleimides are often explored in polymer chemistry or as Michael acceptors.
Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide)
| Feature | Target Compound (83575-46-6) | Hydroxamic Acid Derivatives |
|---|---|---|
| Core Structure | Peptide-based | Hydroxamic acid (R-CONHOH) |
| Functional Groups | Carbamoyl, nitroaryl | Chlorophenyl, hydroxamate |
| Bioactivity | Not reported | Antioxidant, metal-chelating properties |
Analysis :
- Hydroxamic acids are known for metal chelation (e.g., inhibition of metalloproteases), whereas the target compound’s carbamoyl and nitro groups may favor hydrogen bonding or π-π stacking.
- The chlorophenyl group in hydroxamic acids introduces hydrophobicity, contrasting with the target’s polar carbamoyl and nitroaryl moieties.
Preparation Methods
Starting Materials
- Benzyloxycarbonyl-protected glycine (Cbz-Gly-OH)
- L-Proline (protected as needed)
- L-Ornithine derivative with protected side chain amino groups
- 4-Nitrophenyl isocyanate or equivalent reagent for nitrophenyl group introduction
- Carbamoylating agents (e.g., carbamoyl chloride or carbamoyl imidazole derivatives)
Stepwise Synthesis
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Cbz-Gly-Pro dipeptide | Peptide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) in DMF or DCM solvent | Protects glycine amino group with Cbz; forms peptide bond with proline |
| 2 | Coupling of dipeptide with ornithine derivative | Similar peptide coupling conditions; ornithine side chain amino groups protected (e.g., Boc or Fmoc) | Ensures selective coupling at α-amino group |
| 3 | Carbamoylation of ornithine N5 position | Reaction with carbamoyl chloride or carbamoyl imidazole under mild basic conditions | Introduces carbamoyl group selectively on ornithine side chain |
| 4 | Attachment of 4-nitrophenyl group | Reaction of ornithine nitrogen with 4-nitrophenyl isocyanate or 4-nitrophenyl chloroformate | Forms stable urea or carbamate linkage |
| 5 | Deprotection of amino acid protecting groups | Hydrogenolysis for Cbz removal (Pd/C, H2) or acid/base treatment for Boc/Fmoc removal | Yields free amino groups as required |
| 6 | Purification | Preparative HPLC or recrystallization | Ensures high purity and yield |
Reaction Conditions and Optimization
- Solvents: Commonly used solvents include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).
- Temperature: Reactions are typically conducted at 0–25 °C to minimize side reactions.
- pH Control: Carbamoylation and nitrophenyl group attachment require careful pH control (usually mildly basic) to favor selective substitution.
- Coupling Efficiency: Use of coupling additives like HOBt or HOAt improves yield and reduces racemization.
- Purification: Reverse-phase HPLC is preferred for final purification due to the compound’s polarity and complexity.
Research Findings on Preparation
- Multi-step synthesis requires careful optimization of reaction times and reagent stoichiometry to maximize yield and purity.
- The benzyloxycarbonyl group is stable under peptide coupling conditions but can be efficiently removed by catalytic hydrogenation.
- Carbamoylation at the ornithine side chain is selective and reproducible when using carbamoyl chloride derivatives under controlled pH.
- The 4-nitrophenyl moiety introduction is critical for biological activity and is best achieved via isocyanate intermediates to form stable urea linkages.
- Analytical techniques such as NMR, mass spectrometry, and HPLC are essential for monitoring each step and confirming structure.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Molecular Formula | C27H33N7O8 | Confirms compound identity |
| Molecular Weight | 583.6 g/mol | Used for stoichiometric calculations |
| Protecting Group | Benzyloxycarbonyl (Cbz) | Stable during coupling, removable by hydrogenolysis |
| Peptide Coupling Agents | DCC, EDC + HOBt | High efficiency, low racemization |
| Carbamoylation Reagents | Carbamoyl chloride, carbamoyl imidazole | Selective modification of ornithine side chain |
| Nitrophenyl Group Introduction | 4-Nitrophenyl isocyanate | Forms stable urea linkage |
| Purification Method | Preparative HPLC | Ensures high purity |
| Typical Yield | 40–70% overall | Dependent on optimization |
Q & A
Q. What are the key synthetic strategies for preparing N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide, and how can purity be validated?
- Methodological Answer: The compound’s synthesis involves sequential peptide coupling using benzyloxycarbonyl (Z) and carbamoyl protecting groups. Key steps include:
- Protection of ornithine : The N5-carbamoyl group is introduced via reaction with potassium cyanate under controlled pH .
- Solid-phase peptide synthesis (SPPS) : Glycyl and prolyl residues are coupled using carbodiimide reagents (e.g., EDC/HOBt) .
- Final deprotection : The Z group is removed via catalytic hydrogenation or acidic cleavage (e.g., TFA) .
- Purity Validation :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to confirm >95% purity .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected ~700–750 Da range, exact mass depends on isotopic composition) .
Q. How is this compound typically utilized in enzymatic assays, and what are its advantages as a substrate?
- Methodological Answer: The 4-nitrophenyl (pNA) group acts as a chromogenic leaving group, enabling real-time monitoring of protease activity (e.g., trypsin-like enzymes). Example protocol:
- Assay Setup : Dissolve the compound in DMSO (1 mM stock) and dilute in Tris-HCl buffer (pH 8.0).
- Kinetic Measurement : Monitor absorbance at 405 nm (λmax for pNA) upon enzyme addition .
- Advantages : High sensitivity (ε405 ≈ 9,500 M⁻¹cm⁻¹ for pNA) and compatibility with continuous assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data (e.g., non-linear Michaelis-Menten plots) when using this compound as a substrate?
- Methodological Answer: Non-linearity may arise from:
- Substrate inhibition : Test substrate concentrations across a wider range (e.g., 0.1–10× Km) and fit data to a modified Henri-Michaelis equation .
- Enzyme Purity : Confirm enzyme homogeneity via SDS-PAGE and activity assays with a reference substrate (e.g., Tosyl-Gly-Pro-Arg-pNA) .
- Solubility Limits : Use detergents (e.g., 0.01% Triton X-100) to prevent aggregation at high concentrations .
- Reference : Compare kinetic parameters (Km, kcat) with structurally similar substrates (e.g., D-Pro-Phe-Arg-pNA, CAS 64816-19-9) to validate assay conditions .
Q. What experimental strategies optimize the stability of this compound in long-term enzymatic studies?
- Methodological Answer: Stability challenges include hydrolysis of the carbamoyl group and pNA release under basic conditions. Mitigation strategies:
- Storage : Lyophilize the compound and store at –20°C under argon; reconstitute in anhydrous DMSO immediately before use .
- Buffer Optimization : Use pH 7.4–8.0 buffers (avoid >pH 8.5) and include 1 mM EDTA to chelate metal ions that accelerate degradation .
- Control Experiments : Perform time-course stability assays (monitor absorbance at 405 nm in the absence of enzyme) to quantify background hydrolysis .
Q. How does the prolyl residue in this compound influence protease substrate specificity, and how can this be exploited in mechanistic studies?
- Methodological Answer: The L-prolyl residue imposes conformational constraints (due to its cyclic structure), making the compound selective for proline-specific proteases (e.g., prolyl oligopeptidase). Applications include:
- Substrate Specificity Profiling : Compare cleavage rates with analogs containing D-proline or substituents (e.g., hydroxyproline) .
- Transition-State Analysis : Use kinetic isotope effects (KIEs) with deuterated prolyl residues to study enzymatic transition states .
- Structural Studies : Co-crystallize the compound with target proteases to resolve binding interactions (e.g., via X-ray crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
